![molecular formula C8H12N2O B13459874 {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol is a heterocyclic compound with a unique structure that combines elements of pyrrole and imidazole rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include a variety of substituted pyrrolo[1,2-a]imidazole derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol: Lacks the methyl group at the 7-position.
{7-ethyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol: Contains an ethyl group instead of a methyl group at the 7-position.
Uniqueness
The presence of the methyl group at the 7-position in {7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(7-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-8(6-11)2-4-10-5-3-9-7(8)10/h3,5,11H,2,4,6H2,1H3 |
Clave InChI |
TZCXNZXBVCXZDM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN2C1=NC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


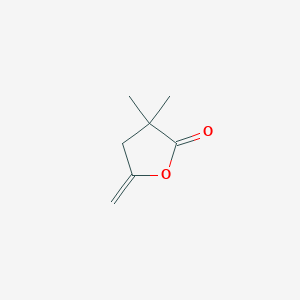
![Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)
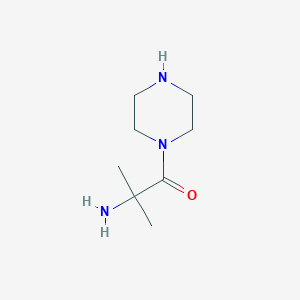

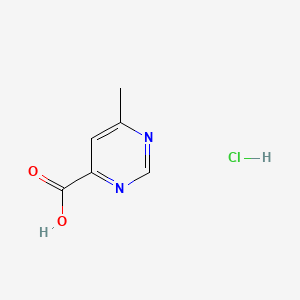
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)


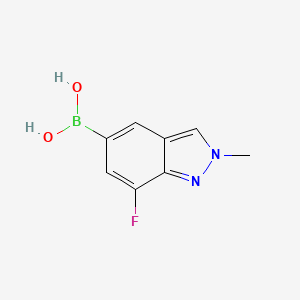
![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
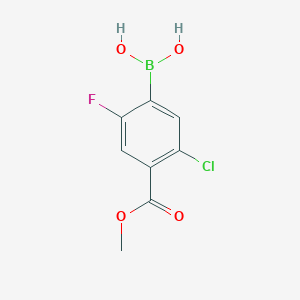
![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
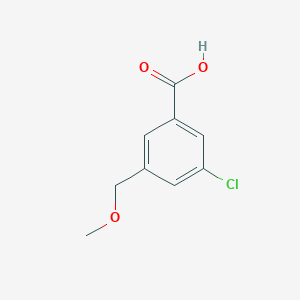
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
